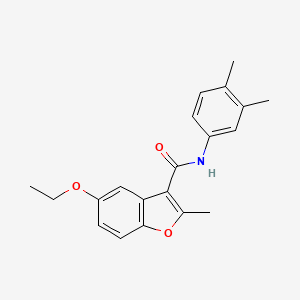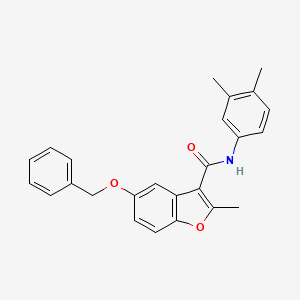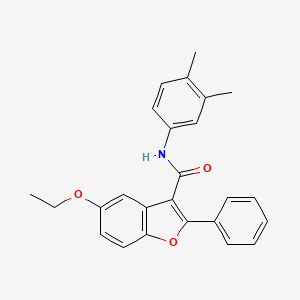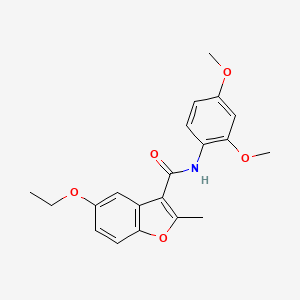![molecular formula C26H23NO6 B6545036 ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate CAS No. 929390-17-0](/img/structure/B6545036.png)
ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic organic compound . It also seems to have methoxy groups (-OCH3) and an amido group (-NH2) attached to the benzofuran core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Friedel-Crafts acylation, reduction of nitriles and amides, and reactions with chlorosulfonyl isocyanate .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran core would provide a planar, aromatic center to the molecule, with the methoxy and amido groups adding additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the methoxy and amido groups. These groups could potentially participate in a variety of reactions, including nucleophilic substitutions or eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of methoxy groups could increase its solubility in organic solvents .科学的研究の応用
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has been used in various fields of scientific research, such as medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, this compound has been used as a tool for studying the biochemical and physiological functions of various compounds. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In drug discovery, this compound has been used as a tool for screening and evaluating the pharmacological activity of various compounds.
作用機序
The mechanism of action of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is not fully understood. However, it is believed that this compound exerts its biological effects through a variety of mechanisms. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, such as DNA polymerase and reverse transcriptase.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects. In addition, this compound has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. Furthermore, this compound has been shown to have anti-diabetic and anti-obesity effects.
実験室実験の利点と制限
The use of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is available from many commercial sources. Second, this compound is relatively inexpensive and can be used in large quantities. Third, this compound is stable and can be stored for long periods of time. Fourth, this compound is relatively non-toxic and has a low potential for causing side effects.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound has a low solubility in water and other solvents, which can make it difficult to use in certain experiments. Second, this compound is not very soluble in organic solvents, which can limit its use in certain experiments. Third, this compound is not very stable in the presence of light or heat, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate. First, this compound could be used to develop new drugs for the treatment of various diseases. Second, this compound could be used to develop new compounds for use in organic synthesis. Third, this compound could be used to study the biochemical and physiological functions of various compounds. Fourth, this compound could be used to develop new compounds for use in drug discovery. Fifth, this compound could be used to develop new compounds for use in biotechnological applications. Sixth, this compound could be used to develop new compounds for use in the production of biofuels. Finally, this compound could be used to develop new compounds for use in the production of cosmetics.
合成法
The synthesis of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves several steps. The first step involves the preparation of the starting material 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran, which can be synthesized from commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxybenzoic acid. The second step involves the condensation of the benzofuran with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the desired product. The third step involves the hydrolysis of the ethyl chloroacetate using an acid, such as hydrochloric acid, to form the desired this compound.
特性
IUPAC Name |
ethyl 4-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-26(29)17-5-9-18(10-6-17)27-25(28)23-21-15-20(31-3)13-14-22(21)33-24(23)16-7-11-19(30-2)12-8-16/h5-15H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCVUIFVAJIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




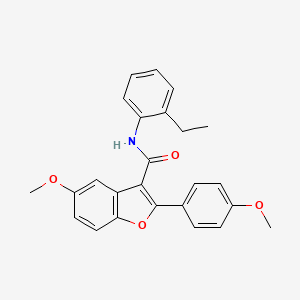
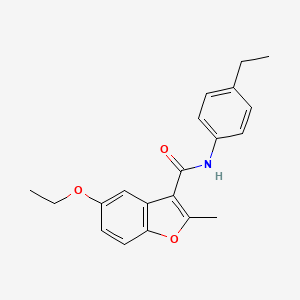
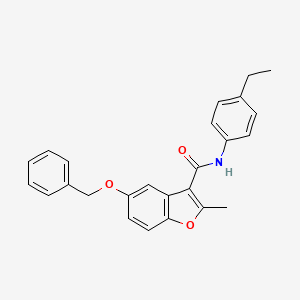
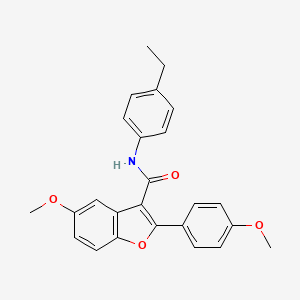
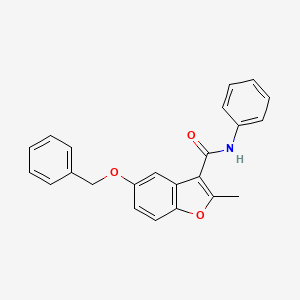
![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)
